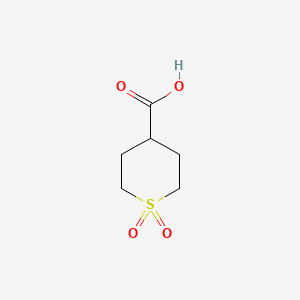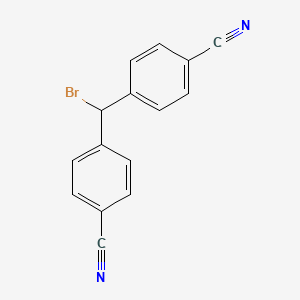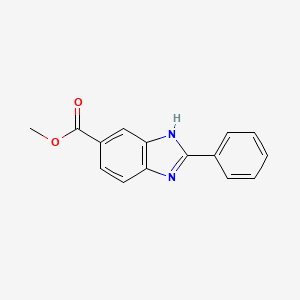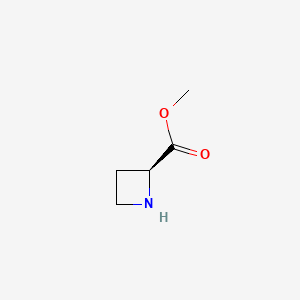
Oktakis(tetramethylammonium)-T8-silisesquioxane
Vue d'ensemble
Description
Oktakis(tetramethylammonium)-T8-silisesquioxane is a polyhedral oligomeric silsesquioxane (POSS) compound. These compounds are known for their unique cage-like structures, which consist of silicon and oxygen atoms. This compound, in particular, features eight tetramethylammonium groups attached to the silsesquioxane core.
Mécanisme D'action
Target of Action
It is known that tetraethylammonium, a compound with a similar structure, blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of Oktakis(tetramethylammonium)-T8-silisesquioxane is still under investigation. It is suggested that it may have similar actions to tetraethylammonium, which is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
The blocking of potassium channels and nicotinic acetylcholine receptors by similar compounds suggests that it may influence neuronal signaling and muscle contraction pathways .
Pharmacokinetics
Safety data sheets suggest that it is a solid substance at room temperature, which could impact its bioavailability .
Result of Action
Similar compounds are known to have inhibitory actions at the autonomic ganglia, which could potentially lead to vasodilation .
Action Environment
It is known that the compound is a solid at room temperature, suggesting that temperature and humidity could potentially influence its stability .
Analyse Biochimique
Cellular Effects
It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s speculated that the compound’s effects may change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s speculated that the compound’s effects may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s speculated that the compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s speculated that the compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It’s speculated that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications, potentially influencing its activity or function .
Méthodes De Préparation
The synthesis of Oktakis(tetramethylammonium)-T8-silisesquioxane typically involves the reaction of tetramethylammonium hydroxide with tetraethyl orthosilicate (TEOS). The reaction proceeds through hydrolytic polycondensation, resulting in the formation of the silsesquioxane cage structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Oktakis(tetramethylammonium)-T8-silisesquioxane can undergo various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can react with halogens to form halogenated derivatives, which can be further functionalized for specific applications .
In substitution reactions, the tetramethylammonium groups can be replaced with other functional groups, allowing for the customization of the compound’s properties. Oxidation and reduction reactions can modify the oxidation state of the silicon atoms, potentially altering the compound’s reactivity and stability .
Applications De Recherche Scientifique
Oktakis(tetramethylammonium)-T8-silisesquioxane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, including hybrid organic-inorganic polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical, thermal, and chemical properties .
In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a scaffold for tissue engineering.
In industry, this compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes. Its stability and reusability make it an attractive option for industrial applications .
Comparaison Avec Des Composés Similaires
Oktakis(tetramethylammonium)-T8-silisesquioxane can be compared to other silsesquioxane compounds, such as octakis(carboxyalkyl-thioethyl)silsesquioxane and octakis(3-bromopropyl)octasilsesquioxane. While these compounds share a similar silsesquioxane core, their functional groups differ, leading to variations in their properties and applications .
For example, octakis(carboxyalkyl-thioethyl)silsesquioxane is used as a ligand for metal complexes and as a catalyst in various reactions, while octakis(3-bromopropyl)octasilsesquioxane is explored for its potential in halogen exchange reactions . The unique feature of this compound is its tetramethylammonium groups, which provide distinct ionic and structural properties .
Propriétés
IUPAC Name |
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8.8C3H9N/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27;8*1-4(2)3/h1-8H3;8*1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHPPJCHDYQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H96N8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)



![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)







![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)

